(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
FAKNQOZVXKYTPZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C)C(=O)O |
Canonical SMILES |
CC1CC(N(C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical and Physicochemical Properties
Structural and Molecular Characteristics
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid features a pyrrolidine ring substituted with methyl groups at the 1- and 4-positions and a carboxylic acid at the 2-position. Its molecular formula is $$ \text{C}7\text{H}{13}\text{NO}_2 $$, with a molecular weight of 143.18 g/mol. The stereochemistry (2S,4S) is critical for its biological activity and interaction with chiral environments.
| Property | Value |
|---|---|
| CAS No. | 89921-40-4 |
| Molecular Formula | $$ \text{C}7\text{H}{13}\text{NO}_2 $$ |
| Molecular Weight | 143.18 g/mol |
| Solubility (General) | Soluble in DMSO, water (with sonication) |
| Storage Recommendations | -80°C (6 months), -20°C (1 month) |
Synthesis Strategies and Methodological Considerations
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
- Pyrrolidine Ring : Likely derived from proline or via cyclization of linear precursors.
- Methyl and Carboxylic Acid Groups : Introduced through alkylation and oxidation steps.
Proposed Synthetic Routes
Route 1: Proline Derivative Functionalization
Step 1: Methylation of Proline
Starting from (2S)-pyrrolidine-2-carboxylic acid (L-proline), sequential alkylation at the 1- and 4-positions using methyl iodide under basic conditions could introduce the methyl groups. Stereochemical control requires chiral auxiliaries or asymmetric catalysis.
Step 2: Stereoselective Methylation
A Mitsunobu reaction or enzymatic resolution may ensure retention of the (2S,4S) configuration.
Route 2: Oxidative Functionalization of Dimethylpyrrolidine
Analogous to the oxidation of 4,4'-dimethyl-2,2'-bipyridine to dicarboxylic acid (as described in CN104892503A), the methyl groups on a pyrrolidine precursor could be oxidized to carboxylic acids. However, this method risks over-oxidation and requires precise stoichiometric control.
| Reagent | Role | Conditions |
|---|---|---|
| Potassium Permanganate | Oxidizing agent | 80°C, nitric acid/water |
| Nitric Acid | Acid catalyst | 80°C, 6 hours |
Route 3: Ring-Closing Metathesis (RCM)
A diene precursor containing carboxylic acid and methyl groups could undergo RCM using Grubbs catalyst to form the pyrrolidine ring. This method offers stereochemical flexibility but requires chiral starting materials.
Analytical and Purification Techniques
Chromatographic Methods
Scale-Up and Industrial Considerations
Solvent Optimization
The patent CN104892503A highlights the use of water-nitric acid mixtures for oxidation. For this compound, mixed solvents (e.g., DMSO/water) may enhance solubility during methylation steps.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid is a chiral compound primarily used in pharmaceuticals and organic synthesis. Its unique stereochemistry allows it to act as a chiral building block, which facilitates the production of complex molecules with high stereochemical purity. It has a molecular weight of 179.64 g/mol.
Scientific Research Applications
This compound has applications across various fields:
- Organic Synthesis It serves as a chiral building block in organic synthesis. Common reagents for reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions usually require controlled temperatures and solvents to ensure the desired outcomes.
- Pharmaceuticals It is used in the production of pharmaceuticals.
- Biology It is used in studies of enzyme mechanisms and protein-ligand interactions. The compound's stereochemistry enables it to selectively bind to enzymes or receptors, influencing their activity and modulating biological pathways. This characteristic makes it valuable in drug development and biochemical research.
Interactions with Biological Targets
Research on This compound has focused on its interactions with various biological targets:
- The compound's stereochemistry enables it to selectively bind to enzymes or receptors, influencing their activity and modulating biological pathways.
- This characteristic makes it valuable in drug development and biochemical research.
Pyrrolidines in Drug Discovery
Mechanism of Action
The mechanism of action of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (2S,4S) vs. (2S,4R)
The stereochemistry at the 4-position significantly alters molecular interactions. For example:
- (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid : This stereoisomer (CAS 1946010-81-6) has a reversed configuration at C4, leading to differences in hydrogen bonding and crystal packing. Such variations can impact solubility and biological target binding .
Derivatives with Functional Modifications
Substituents at the 1- and 4-positions modulate reactivity and pharmacological profiles:
Hydrochloride Salt
- (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride : Enhanced solubility in aqueous media compared to the free acid, making it preferable for formulation studies .
Protected Derivatives
- (2S,4S)-1-(Benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic Acid : Introduces a benzyloxycarbonyl (Cbz) group, increasing steric bulk and altering enzyme-binding kinetics. Used in peptide synthesis .
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid : The thiophene moiety may enhance lipophilicity and membrane permeability, relevant in CNS-targeting drug design .
Heterocyclic Carboxylic Acid Analogs
Comparisons with other heterocycles highlight the role of ring structure in bioactivity:
Thiazolidine Derivatives
- (2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid: Structure: Thiazolidine ring replaces pyrrolidine, with a pyridine substituent. Conformation: Adopts an envelope conformation stabilized by O–H⋯N hydrogen bonds, forming helical chains in the crystal lattice . Applications: Potential as a metal-chelating agent or protease inhibitor.
Pyrimidine Derivatives
Key Research Findings
Structural Insights
- Crystal structures of related compounds (e.g., thiazolidine derivatives) reveal that hydrogen-bonding networks (O–H⋯N) and weak interactions (C–H⋯π) govern packing efficiency and stability . These features are critical for solid-state formulation and solubility.
Biological Activity
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid (CAS: 89921-40-4) is a chiral compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as an intermediate in the synthesis of antiviral compounds and its potential as an enzyme inhibitor.
Antiviral Properties
Recent studies have highlighted the compound's role as an intermediate in the synthesis of Velpatasvir, an antiviral drug used to treat hepatitis C virus (HCV) infections. The separation and purification processes for this compound have been optimized to enhance yield and purity, which are critical for pharmaceutical applications .
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory activity against angiotensin-converting enzyme (ACE). For instance, modifications of the carboxylic acid group have led to compounds with varying degrees of ACE inhibition, with some exhibiting IC₅₀ values in the low micromolar range . This suggests potential applications in treating hypertension and cardiovascular diseases.
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : Computational studies have suggested plausible binding modes with target enzymes based on molecular docking simulations. These interactions are likely facilitated by hydrogen bonding and hydrophobic contacts .
- Inhibition of Tubulin Polymerization : Some studies have indicated that related compounds may inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines . This mechanism is particularly relevant for developing anticancer therapeutics.
Study 1: Antiviral Compound Synthesis
A study conducted on the synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid demonstrated its utility as a precursor in antiviral drug development. The study emphasized the importance of optimizing crystallization methods to isolate the desired enantiomer effectively .
Study 2: ACE Inhibition Activity
In a comparative analysis of various derivatives of pyrrolidine carboxylic acids, this compound was found to have a potent inhibitory effect on ACE. The study reported an IC₅₀ value significantly lower than many known ACE inhibitors, indicating its potential as a therapeutic agent for hypertension .
Q & A
Q. What are the recommended synthetic routes for (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid?
The synthesis typically involves stereoselective strategies to control the (2S,4S) configuration. Key steps include:
- Deprotection of intermediates : For example, removal of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups using trifluoroacetic acid (TFA) or other acids, followed by purification via lyophilization .
- Chiral pool synthesis : Utilizing naturally occurring chiral precursors (e.g., proline derivatives) to retain stereochemical integrity .
- Characterization : Confirmation of structure via -NMR, -NMR, and HPLC (≥97% purity) .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify stereochemistry and functional groups .
- High-Performance Liquid Chromatography (HPLC) : Ensures ≥97% purity, critical for reproducibility in biological assays .
- Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns .
Q. What safety protocols should researchers follow when handling this compound?
- Hazard Classification : GHS07 (Warning) with hazards including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Protective Measures : Use gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .
- Emergency Procedures : For skin/eye contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) influence biological activity?
The (2S,4S) configuration is critical for interactions with biological targets. For example:
- NF-κB Pathway Inhibition : Stereospecific binding to signaling proteins, as observed in stachydrine derivatives, which share structural similarities .
- Enantiomeric Purity : Impurities in stereochemistry can reduce efficacy or induce off-target effects, necessitating rigorous chiral HPLC validation .
Q. What challenges arise in achieving diastereoselective synthesis of this compound?
- Steric Hindrance : The 1,4-dimethyl groups complicate nucleophilic additions or cyclization steps, requiring optimized reaction conditions (e.g., low temperatures or chiral catalysts) .
- Racemization Risk : Acidic or basic conditions during deprotection may alter stereochemistry, necessitating mild reagents like TFA in controlled environments .
Q. How can X-ray crystallography provide insights into the compound’s conformational stability?
- Crystal Structure Analysis : Reveals envelope conformations in the pyrrolidine ring, with hydrogen bonding (O–H⋯N) stabilizing helical chain structures .
- Software Tools : SHELX programs are widely used for refining crystallographic data, enabling precise determination of bond angles and torsional strain .
Q. What methodological strategies address discrepancies in reported physicochemical properties?
- Data Validation : Cross-reference melting points (238–240°C) and densities (1.104 g/cm³) with multiple sources .
- Solubility Optimization : Use polar aprotic solvents (e.g., DMSO) for assays, as the compound is sparingly soluble in water .
Methodological Recommendations
- Structural Confirmation : Always combine NMR, MS, and X-ray data to resolve ambiguities in stereochemical assignments .
- Safety Compliance : Consult updated SDS for derivatives (e.g., hydrochloride salts), as hazards may vary .
- Biological Assay Design : Prioritize enantiopure samples to isolate stereospecific effects, leveraging NF-κB inhibition studies as a model .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
